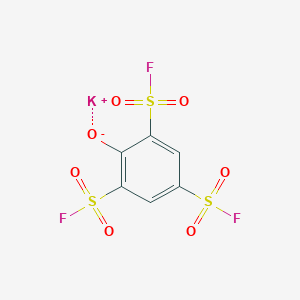

Potassium;2,4,6-tris(fluorosulfonyl)phenolate

描述

属性

IUPAC Name |

potassium;2,4,6-tris(fluorosulfonyl)phenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQUEYECYJRQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3KO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2,4,6-tris(fluorosulfonyl)phenolate typically involves the fluorination of 2,4,6-tris(chlorosulfonyl)phenol. This process is carried out under anhydrous conditions using potassium fluoride in a solvent such as dioxane. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

化学反应分析

Nucleophilic Substitution Reactions

The compound’s primary reactivity involves nucleophilic substitution at the phenolate ring and fluorosulfonyl groups. Key observations include:

-

Substitution of Fluorosulfonyl Groups : The -SO₂F groups are susceptible to displacement by nucleophiles such as amines, alcohols, thiols, and carbanions. For example, reaction with excess nucleophiles can lead to multiple substitutions, while controlled conditions allow selective replacement .

-

Chlorine Substitution : In derivatives like 2,4,6-tris(fluorosulfonyl)chlorobenzene, the chlorine atom undergoes selective substitution with nucleophiles (e.g., O-, N-, S-), yielding ethers, amines, or sulfides. Excess nucleophile may also engage the -SO₂F groups .

-

Fluoride-Mediated Substitution : Fluoride ions (e.g., from KF) can replace chlorine atoms in chlorobenzene derivatives, forming fluorinated analogs .

Comparison of Reagents and Conditions

Reaction Mechanism

The fluorosulfonyl groups act as strong electron-withdrawing substituents, enhancing the electrophilicity of the phenolate ring. This reactivity is exploited in:

-

Electrophilic Aromatic Substitution : The activated ring facilitates nucleophilic attack at the para positions relative to the -SO₂F groups .

-

Radical Intermediates : In electrochemical systems, thiols or disulfides undergo oxidation to form radical cations, which react with fluoride ions to yield sulfonyl fluorides .

Biological Interactions

Research highlights the compound’s potential biological activity:

-

Reactivity with Nucleophiles : Selective hydrolysis occurs with lysine and glutathione (GSH), forming covalent adducts. This suggests applications in protein modification or drug design .

-

Stability in Physiological Conditions : The compound remains stable under neutral pH (7.4, 37°C) but undergoes rapid hydrolysis in alkaline conditions (pH 10) .

-

In Vivo Behavior : Animal studies show liver accumulation without significant fluoride ion release, indicating potential therapeutic safety .

Hydrolysis Rates

| Condition | Stability |

|---|---|

| pH 7.4, 37°C | Stable over extended periods |

| pH 10 | Rapid hydrolysis |

Comparison with Analogous Compounds

The fluorosulfonyl analog differs significantly from chlorosulfonyl and bromosulfonyl derivatives due to:

-

Enhanced Reactivity : Fluorine’s higher electronegativity increases the electron-withdrawing effect, making the compound more reactive toward nucleophiles.

-

Stability : Fluorosulfonyl groups are more stable than chlorosulfonyl groups under acidic or basic conditions .

Research Challenges and Opportunities

-

Selective Reactions : Controlling the reactivity of multiple -SO₂F groups remains a challenge. Excess nucleophile often leads to over-substitution .

-

Biological Applications : Further studies are needed to explore its therapeutic potential and toxicity profiles .

This compound’s diverse reactivity and stability under physiological conditions position it as a valuable tool in synthetic chemistry and biomedical research. Its ability to participate in nucleophilic substitution and covalent binding highlights its potential for drug discovery and materials science applications.

科学研究应用

1. Drug Design:

The unique properties of potassium;2,4,6-tris(fluorosulfonyl)phenolate make it a promising candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing novel therapeutic agents. Ongoing research is exploring its potential use in drug design and development.

2. Stability Studies:

In vitro studies have shown that this compound remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it exhibits increased hydrolysis rates in alkaline conditions (pH 10), indicating that environmental pH significantly influences its biological activity .

Industrial Applications

1. Production of Specialty Chemicals:

this compound is employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of compounds that find applications in various industrial processes.

2. Synthesis of Fluorosulfate Derivatives:

The compound has been utilized in the synthesis of fluorosulfate derivatives that serve as functionalization tags for biomacromolecules. This application highlights its importance in the development of novel materials and chemical entities for research purposes .

Case Studies and Research Findings

1. In Vivo Stability:

A study assessed the in vivo stability of this compound derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones. This suggests a favorable safety profile for potential therapeutic use .

2. Interaction with Biological Molecules:

Research demonstrated selective interactions between this compound and certain amino acids. Notably, only lysine and glutathione caused significant hydrolysis after 48 hours, emphasizing the selective reactivity of this compound within biological systems.

作用机制

The mechanism of action of Potassium;2,4,6-tris(fluorosulfonyl)phenolate involves its ability to participate in nucleophilic substitution reactions. The fluorosulfonyl groups are highly electron-withdrawing, making the phenolate ring more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

相似化合物的比较

Key Research Findings

- Synthetic Utility: this compound reacts rapidly with nucleophiles (e.g., amines, thiols) due to three activated electrophilic centers, outperforming mono- or di-substituted analogs .

- Thermodynamic Properties : In electrolyte systems, its ionic conductivity (κ) and transference number (t⁺₀) are comparable to KFSI but require solvent optimization for battery applications .

- Stability : Decomposition occurs above 200°C, releasing SO₂ and HF, which necessitates careful handling in industrial processes .

生物活性

Potassium;2,4,6-tris(fluorosulfonyl)phenolate (KTPF) is an organofluorine compound characterized by its unique structure featuring three fluorosulfonyl groups attached to a phenolic ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis, medicinal chemistry, and materials science.

KTPF has a molecular formula of and a molecular weight of approximately 378.37 g/mol. Its strong electrophilic nature arises from the electron-withdrawing properties of the fluorosulfonyl groups, which enhance its reactivity towards nucleophiles. The mechanism of action primarily involves nucleophilic substitution reactions , where the fluorosulfonyl groups can be replaced by other nucleophiles, making KTPF a valuable reagent in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₃O₇S₃K |

| Molecular Weight | 378.37 g/mol |

| Functional Groups | Fluorosulfonyl, Phenolic |

| Reactivity | Strong electrophile |

Biological Activity and Applications

Research indicates that KTPF exhibits significant potential in various biological contexts:

- Reactivity with Biological Molecules : The compound's electrophilic nature allows it to interact with various biological nucleophiles, including amino acids like lysine and glutathione (GSH), leading to hydrolysis under specific conditions . This interaction is crucial for understanding its behavior in biological systems.

- Potential in Drug Design : KTPF's unique properties make it an attractive candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing new therapeutic agents .

- Stability Studies : In vitro studies have shown that KTPF remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it undergoes hydrolysis more rapidly in alkaline conditions (pH 10), indicating that its biological activity may vary significantly with environmental pH .

Case Studies and Research Findings

- In Vivo Stability : A study assessed the in vivo stability of KTPF derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones, suggesting a favorable safety profile for potential therapeutic use .

- Interaction with Amino Acids : Research demonstrated that KTPF interacts selectively with certain amino acids, leading to hydrolysis products that could be further studied for their biological implications. For instance, only lysine and GSH caused notable hydrolysis after 48 hours, highlighting the selective reactivity of KTPF .

- Synthetic Applications : KTPF has been utilized as a reagent in organic synthesis for preparing fluorinated compounds. Its ability to facilitate nucleophilic substitutions makes it a versatile tool in chemical research and development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Potassium 2,4,6-tris(fluorosulfonyl)phenolate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation and fluorination of phenolic precursors. A key route described by Boiko et al. (2015) starts with phenol derivatives, which undergo chlorosulfonation followed by fluorination using KF or HF reagents. Critical parameters include temperature control (0–5°C during sulfonation to avoid over-sulfonation) and stoichiometric excess of fluorinating agents (3–5 equivalents) to ensure complete substitution . Yield optimization requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of fluorosulfonyl intermediates. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) removes unreacted starting materials.

Q. Which analytical techniques are most reliable for characterizing structural and compositional integrity?

- Methodological Answer :

- 19F NMR : Identifies fluorosulfonyl (-SO2F) groups (δ ≈ 50–55 ppm) and confirms substitution pattern .

- FT-IR : Peaks at 1370–1400 cm⁻¹ (S=O stretching) and 740–780 cm⁻¹ (C-F bending) validate functional groups.

- ESI-MS : Negative-ion mode detects [M–K]⁻ ions; isotopic patterns distinguish sulfonyl vs. sulfonic acid impurities .

- X-ray crystallography : Resolves steric effects of tris-substitution, though crystal growth is challenging due to hygroscopicity.

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Stability tests show decomposition via hydrolysis of -SO2F groups in humid environments. Store under anhydrous conditions (desiccated, <5% RH) at 4°C. Accelerated aging studies (40°C/75% RH for 30 days) reveal <5% degradation by LC-MS/MS when sealed with PTFE-lined caps . Hydrolysis products include sulfonate salts (detectable via ion chromatography), necessitating periodic purity checks.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in fluorosulfonyl group reactivity across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. For example, in polar aprotic solvents (DMF, DMSO), -SO2F groups exhibit nucleophilic susceptibility, while in non-polar solvents (toluene), steric hindrance dominates. Computational DFT studies (B3LYP/6-31G*) model charge distribution, showing electron-withdrawing effects of adjacent -SO2F groups reduce reactivity at the para position . Experimental validation involves competitive substitution assays with labeled nucleophiles (e.g., 18O-water) tracked by HRMS .

Q. How can environmental persistence and degradation pathways be systematically evaluated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated environmental matrices (soil/water). Aerobic biodegradation assays (OECD 301B) show negligible breakdown over 28 days, confirming PFAS-like persistence . Advanced oxidation processes (e.g., UV/H2O2) degrade the compound via •OH radical attack on the aromatic ring, producing shorter-chain fluorinated intermediates (identified via suspect screening using NIST PFAS libraries) .

Q. What strategies resolve spectral ambiguities in distinguishing isomeric byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。